molecular formula C21H26O B1647534 4-N-Octylbenzophenone

4-N-Octylbenzophenone

Cat. No.: B1647534
M. Wt: 294.4 g/mol
InChI Key: MPCGVMBDFHRSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-Octylbenzophenone ( 64357-43-3) is an organic compound with the molecular formula C21H26O and a molecular weight of 294.43 g/mol . As a member of the benzophenone family, it is of significant interest in industrial research, particularly in the field of polymer science and material stability. Benzophenone derivatives are widely recognized for their ability to absorb ultraviolet (UV) light, functioning as light stabilizers to protect materials from photo-degradation . While specific studies on this exact compound are sparse, research on closely related analogues, such as 2-Hydroxy-4-n-octyloxybenzophenone (UV-531), demonstrates their primary application in protecting polymers like polyethylene and polypropylene from UV-induced deterioration, which can cause loss of mechanical strength, cracking, and color fading . The "n-octyl" chain in its structure is intended to enhance compatibility with non-polar polymer matrices, facilitating even distribution and long-lasting stabilizing effects. Researchers utilize this compound to develop more durable plastics, coatings, and adhesives for applications in the automotive, construction, and packaging industries, where resistance to sunlight is crucial for product longevity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26O

Molecular Weight

294.4 g/mol

IUPAC Name

(4-octylphenyl)-phenylmethanone

InChI

InChI=1S/C21H26O/c1-2-3-4-5-6-8-11-18-14-16-20(17-15-18)21(22)19-12-9-7-10-13-19/h7,9-10,12-17H,2-6,8,11H2,1H3

InChI Key

MPCGVMBDFHRSCF-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Octylbenzophenone Derivatives

Classical Synthesis Routes to Benzophenone (B1666685) Scaffolds

The foundational benzophenone structure can be assembled through several classical organic reactions. Two prominent methods are Friedel-Crafts acylation and reactions involving phenols and benzotrichloride.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, including the benzophenone scaffold. This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. nih.gov

The most common approach for synthesizing benzophenone is the reaction of benzene with benzoyl chloride, using aluminum chloride (AlCl₃) as the catalyst. orgsyn.orgwikipedia.org The AlCl₃ activates the benzoyl chloride, forming an acylium ion, which then attacks the benzene ring. orgsyn.org A subsequent loss of a proton re-establishes aromaticity and yields the benzophenone product. orgsyn.org

An alternative Friedel-Crafts route involves the reaction of benzene with carbon tetrachloride, which, after hydrolysis of the intermediate diphenyldichloromethane, also produces benzophenone. wikipedia.orgnih.gov While effective, this method requires careful control of reaction conditions to achieve good yields. nih.gov Researchers have also explored the use of other catalysts and solvent systems, such as ionic liquids, to improve reaction efficiency and yield. researchgate.net For instance, using ionic liquids like BmimCl–FeCl₃ can serve as both a catalyst and a solvent, sometimes leading to higher catalytic activity compared to conventional organic solvents. researchgate.net

ReactantsCatalystKey FeaturesProduct
Benzene and Benzoyl ChlorideLewis Acid (e.g., AlCl₃)Forms an acylium ion as an electrophile. orgsyn.orgBenzophenone
Benzene and Carbon TetrachlorideLewis Acid (e.g., AlCl₃)Proceeds via a diphenyldichloromethane intermediate. wikipedia.orgBenzophenone
Benzene and Benzoyl ChlorideIonic Liquids (e.g., BmimCl–FeCl₃)Ionic liquid acts as both catalyst and solvent. researchgate.netBenzophenone

Phenol-Benzotrichloride Reactions

Another significant pathway to substituted benzophenones involves the reaction of phenols with benzotrichloride. This method is particularly useful for producing hydroxybenzophenones, which are key intermediates for many derivatives.

A notable example is the synthesis of 2,4-dihydroxy-benzophenone, a precursor for UV absorbers like 2-hydroxy-4-octyloxybenzophenone. This synthesis is achieved by reacting resorcinol (1,3-dihydroxybenzene) with benzotrichloride. scribd.com The reaction can be carried out in an aqueous organic solvent mixture, such as aqueous isopropanol, to achieve high yields of over 85%. The process involves heating the reactants, followed by the gradual addition of benzotrichloride. One advantage of this method is that it can avoid the formation of by-products like benzoic acid, which can occur in purely aqueous solvents. scribd.com

Derivatization Strategies for Octyl and Hydroxy Functionalization

Once the core benzophenone scaffold, often a hydroxybenzophenone, is synthesized, further modifications can be made to introduce specific functional groups, such as octyl chains, or to create other derivatives like oximes and esters.

Preparation of 2-Hydroxy-4-O-Octylbenzophenone

The synthesis of 2-hydroxy-4-O-octylbenzophenone, a common UV stabilizer, is a prime example of octyl functionalization. The primary method involves the selective O-alkylation of 2,4-dihydroxybenzophenone.

In a typical procedure, 2,4-dihydroxybenzophenone is reacted with an octyl halide, such as octyl chloride, in the presence of a base and a catalyst. The reaction is heated to drive the nucleophilic substitution, where the more acidic 4-hydroxyl group is preferentially alkylated. For instance, a mixture of 2,4-dihydroxybenzophenone, octyl chloride, sodium carbonate (as the base), and potassium iodide (as a catalyst) can be heated to around 155°C. The use of a phase-transfer catalyst can also be employed. After the reaction, the product is isolated and purified through steps like filtration, solvent removal, and recrystallization from a suitable solvent like methanol (B129727).

Starting MaterialReagentsConditionsProductYield
2,4-DihydroxybenzophenoneOctyl chloride, Na₂CO₃, KI, Igepal CO-630155°C, 2 hours2-Hydroxy-4-octyloxybenzophenoneNot specified
2,4-DihydroxybenzophenoneOctyl chloride, Na₂CO₃, KI, PEG 400150°C, 6 hours2-Hydroxy-4-octyloxybenzophenone95%

Formation of Benzophenoximes from Benzophenones

Benzophenones can be converted to benzophenoximes by reacting the ketone's carbonyl group with hydroxylamine. This reaction is a standard method for preparing oximes from ketones and aldehydes.

The synthesis is typically carried out by refluxing benzophenone with hydroxylamine hydrochloride in an alcoholic solvent. orgsyn.org A base, such as sodium hydroxide (B78521), is added to neutralize the hydrochloric acid and liberate the free hydroxylamine, which then reacts with the benzophenone. orgsyn.org The reaction is generally efficient, with high yields of the crystalline benzophenone oxime product. orgsyn.org The crude product can be purified by recrystallization from a solvent like methyl alcohol. orgsyn.org

Esterification and Sulfonyl Chloride Reactions to Form Novel Benzophenone Derivatives

Novel benzophenone derivatives can be synthesized by reacting the hydroxyl groups of hydroxybenzophenones with various electrophiles, such as acyl chlorides and sulfonyl chlorides. This esterification or sulfonylation can modify the properties of the parent molecule.

A series of new benzophenone derivatives have been synthesized through the esterification of hydroxy-benzophenone with different acyl chlorides or sulfonyl chlorides. These reactions are typically one-pot syntheses. For example, reacting a hydroxybenzophenone with a sulfonyl chloride can introduce a sulfonyl ester group, which may improve its solubility in organic solvents. These reactions lead to products that can exhibit efficient UV light absorption properties.

N-Alkylation Reactions for N-Octylbenzophenone Imines

The synthesis of N-octylbenzophenone imines is primarily achieved through the N-alkylation of a pre-formed benzophenone imine. This class of reaction is a fundamental method for creating carbon-nitrogen bonds. The general principle involves the reaction of benzophenone imine with an octyl halide, such as 1-bromooctane or 1-chlorooctane, in the presence of a base. The base deprotonates the nitrogen atom of the imine, forming a nucleophilic imine anion that subsequently attacks the electrophilic carbon of the octyl halide, displacing the halide and forming the N-octylbenzophenone imine.

Mechanochemical methods have also been explored for N-alkylation reactions of related imides, suggesting a potential solvent-free route for the synthesis of N-octylbenzophenone imines. beilstein-journals.org This approach, which utilizes ball milling, can lead to high yields and may be a more environmentally friendly alternative to traditional solvent-based methods. beilstein-journals.org For instance, the N-alkylation of imides has been successfully carried out using potassium carbonate as the base under solvent-free or liquid-assisted grinding (LAG) conditions. beilstein-journals.org

A relevant example of this type of alkylation is the reaction of the benzophenone imine of glycine Wang resin with α,ω-dihaloalkanes, which serves as a valuable intermediate in the synthesis of unnatural amino acids. researchgate.net While the specific synthesis of 4-N-Octylbenzophenone imine is not detailed in the provided search results, the general principles of N-alkylation of benzophenone imine with alkyl halides are well-established. researchgate.netresearchgate.netijcrt.orgorganic-chemistry.org

Table 1: General Conditions for N-Alkylation of Imines

Parameter Condition Reference
Substrates Benzophenone imine, Octyl halide (e.g., 1-bromooctane) researchgate.net
Base Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) beilstein-journals.orgorganic-chemistry.org
Solvent N,N-dimethylformamide (DMF), Acetone, Dimethyl sulfoxide (DMSO) beilstein-journals.org
Reaction Type Classical solution-based, Mechanochemical (ball milling) beilstein-journals.org

Catalytic Approaches in Benzophenone Synthesis

Catalytic methods offer efficient and often more environmentally benign routes to the synthesis of the benzophenone core structure.

Catalytic Hydrogen Transfer Methods

Catalytic hydrogen transfer is a powerful technique for the reduction of carbonyls, and conversely, the oxidation of alcohols. In the context of benzophenone synthesis, this methodology is applied to the oxidation of benzhydrol (diphenylmethanol). An environmentally friendly approach involves the phase transfer catalytic oxidation of benzhydrol to benzophenone using hydrogen peroxide as the oxidizing agent. ijrat.org This system can be facilitated by a co-catalyst like sodium tungstate under phase transfer conditions. ijrat.org

The reverse reaction, the catalytic transfer hydrogenation of benzophenone to benzhydrol, provides insights into the types of catalysts and conditions that are effective for transformations involving the benzophenone carbonyl group. researchgate.net Ruthenium(II) complexes have been shown to be effective catalysts for the transfer hydrogenation of benzophenone, using 2-propanol as a hydrogen source in the presence of a base like potassium isopropoxide. researchgate.net Other catalysts, such as Raney nickel, have also been employed for the hydrogenation of benzophenone. acs.org The choice of catalyst and reaction conditions can influence the selectivity of the reaction, with some conditions leading to the formation of benzhydrol and others potentially leading to further reduction to diphenylmethane. acs.orgresearchgate.net

Table 2: Catalysts for Hydrogen Transfer Reactions Involving Benzophenone

Catalyst Reaction Hydrogen Source/Oxidant Reference
Sodium tungstate (co-catalyst)Oxidation of benzhydrol to benzophenoneHydrogen peroxide ijrat.org
Ruthenium(II) complexesTransfer hydrogenation of benzophenone2-Propanol researchgate.net
Raney nickelHydrogenation of benzophenoneHydrogen gas acs.org
Palladium on carbon (Pd/C)Hydrogenation of benzophenoneHydrogen gas acs.org
Platinum on carbon (Pt/C)Hydrogenation of benzophenoneHydrogen gas acs.org

Advanced Synthetic Techniques for Tailored Octylbenzophenone Structures

The benzophenone moiety is a valuable chromophore, and incorporating it into more complex molecular architectures allows for the development of materials with specific, tailored properties.

Synthesis of Monomeric and Polymeric Benzophenone Photoinitiators

Benzophenone and its derivatives are widely used as photoinitiators in UV curing applications, such as in inks, coatings, and adhesives. rsc.orgresearchgate.netchemrxiv.org A significant challenge with low-molecular-weight photoinitiators is their potential to migrate out of the cured polymer matrix. rsc.org To address this, monomeric and polymeric photoinitiators containing the benzophenone moiety have been developed.

The synthesis of these photoinitiators typically involves functionalizing a benzophenone derivative, such as a hydroxy-benzophenone, and then incorporating it into a monomer or polymer. bohrium.com For example, a hydroxy-benzophenone can be esterified with an acyl chloride that also contains a polymerizable group. bohrium.com Alternatively, a benzophenone derivative can be incorporated into a polymer backbone. researchgate.net These polymeric photoinitiators exhibit reduced migration and can have different photoinitiation efficiencies compared to their small-molecule counterparts. researchgate.net The synthesis of benzophenone-based polymeric photoinitiators has been reported to show higher UV absorption intensity in the 300-400 nm range compared to benzophenone itself. researchgate.net

Table 3: Examples of Monomeric and Polymeric Benzophenone Photoinitiators

Photoinitiator Type Synthetic Strategy Advantage Reference
MonomericEsterification of hydroxy-benzophenone with a polymerizable acyl chlorideCovalently bonded to the polymer network bohrium.com
PolymericIncorporation of benzophenone moiety into the polymer backboneReduced migration, potentially higher efficiency rsc.orgresearchgate.net
Benzophenone-carbazole hybridsCombination of benzophenone and carbazole structuresEnhanced light absorption and photoinitiation ability semanticscholar.orgrsc.org

Incorporation into Supramolecular Architectures for Localized Reactivity

A cutting-edge application of benzophenone derivatives is their incorporation into supramolecular structures to achieve spatially controlled reactivity. chemrxiv.orgacs.orgnih.govresearchgate.net This has been demonstrated through the synthesis of benzophenone-functionalized dipeptides that self-assemble into supramolecular gels. acs.orgnih.govresearchgate.net In these systems, the benzophenone unit acts as a localized photoinitiator.

The self-assembly of these functionalized dipeptides can be tuned by altering the chemical structure of the linker between the benzophenone moiety and the self-assembling dipeptide. acs.org This allows for control over the viscosity and the formation of structures like "gel noodles," which can then serve as templates for photopolymerization. chemrxiv.orgacs.org When exposed to UV light, the benzophenone groups initiate polymerization of monomers in the immediate vicinity of the supramolecular template. acs.orgnih.gov This technique enables the fabrication of intricate, micro-structured polymeric materials with precisely controlled mechanical properties. acs.orgresearchgate.net For instance, the polymerization of acrylate monomers around these gel noodles can significantly increase the Young's modulus of the material. nih.govresearchgate.net

Photophysical and Photochemical Mechanisms of 2 Hydroxy 4 N Octyloxybenzophenone

Electronic Transitions and Absorption Characteristics

The ability of 2-Hydroxy-4-n-octyloxybenzophenone to function as a UV stabilizer is fundamentally linked to its electronic structure, which dictates how it interacts with ultraviolet light.

2-Hydroxy-4-n-octyloxybenzophenone is characterized by its strong absorption of ultraviolet radiation, spanning a wavelength range of 240–340 nm chemicalbook.comchemicalbook.com. This absorption profile is crucial for its function in protecting materials from the most damaging portion of the solar spectrum that reaches the Earth's surface. While specific absorption maxima can be influenced by the solvent environment, its primary absorption capacity lies within the UVA and UVB regions echemi.com. The presence of the hydroxyl and alkoxy groups on the benzophenone (B1666685) backbone modifies the electronic distribution and influences the energy of the electronic transitions, tuning the molecule to absorb effectively in this range.

UV Absorption Characteristics of 2-Hydroxy-4-n-octyloxybenzophenone
PropertyValue
Effective Absorption Range240–340 nm
General Absorption RegionUVA and UVB

Upon absorption of a UV photon, 2-Hydroxy-4-n-octyloxybenzophenone is promoted from its ground state (S₀) to an electronically excited singlet state (S₁ or S₂). The photochemistry of benzophenones is largely dictated by the nature of its lowest excited states. These include n-π* and π-π* transitions, associated with the promotion of an electron from a non-bonding orbital on the carbonyl oxygen or a π-bonding orbital of the aromatic rings, respectively, to an anti-bonding π* orbital.

For benzophenone itself, the lowest energy singlet (S₁) and triplet (T₁) excited states are typically of n-π* character. Following initial excitation, the molecule can undergo several processes:

Internal Conversion (IC): A rapid, non-radiative transition between electronic states of the same multiplicity (e.g., S₂ → S₁).

Intersystem Crossing (ISC): A non-radiative transition between states of different multiplicity (e.g., S₁ → T₁). This process is remarkably efficient in benzophenones.

Fluorescence: Radiative decay from an excited singlet state to the ground state (S₁ → S₀). This is generally inefficient for benzophenones.

Phosphorescence: Radiative decay from an excited triplet state to the ground state (T₁ → S₀).

The key to the photostabilizing action of 2-hydroxybenzophenones is the presence of the ortho-hydroxyl group. This group facilitates a rapid excited-state intramolecular proton transfer (ESIPT), where the phenolic proton is transferred to the carbonyl oxygen. This process creates a transient keto-tautomer, providing an extremely fast and efficient non-radiative decay pathway back to the ground state, dissipating the absorbed energy as heat before photochemical reactions can occur. However, not all excited molecules decay via this pathway, and the population of the triplet state is crucial for its role as a photoinitiator.

Photostabilization Mechanisms in Polymer Systems

The primary application of 2-Hydroxy-4-n-octyloxybenzophenone is as a UV stabilizer in various polymer systems. Its efficacy stems from a combination of photophysical and photochemical processes that protect the polymer from the damaging effects of UV radiation.

Intramolecular Hydrogen Bonding and Enol-Quinone Tautomerism

A crucial feature of 2-Hydroxy-4-n-octyloxybenzophenone is the strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen. This pre-existing hydrogen bond is essential for the photostabilization mechanism.

Upon absorption of UV radiation, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT), as previously described. This leads to the formation of a transient quinonoid tautomer from the initial enol form. This tautomerization provides a low-energy pathway for the deactivation of the excited state.

Form Description
Enol Form The ground state of the molecule, stabilized by an intramolecular hydrogen bond.
Excited Enol Form The state reached upon absorption of UV radiation.
Quinone Tautomer A transient, lower-energy excited state formed via intramolecular proton transfer.

Energy Dissipation via Non-Destructive Thermal Release

The formation of the quinone tautomer is a key step in the harmless dissipation of absorbed UV energy. This tautomer is unstable in its excited state and rapidly returns to the ground-state enol form by transferring the proton back to the phenolic oxygen. This cyclic process effectively converts the absorbed UV energy into vibrational energy, which is then released as heat into the surrounding polymer matrix. This non-destructive thermal release prevents the energy from causing bond cleavage and degradation of the polymer.

Protection Against UV-Related Degradation in Materials

By efficiently absorbing and dissipating UV radiation, 2-Hydroxy-4-n-octyloxybenzophenone protects a wide range of polymeric materials from the deleterious effects of sunlight exposure. These effects include discoloration, loss of gloss, embrittlement, and a general decline in mechanical properties. Its compatibility with various polymers, such as polyolefins, polyvinyl chloride, and engineering plastics, makes it a versatile and widely used photostabilizer.

Photodegradation Pathways and Environmental Photolysis

While 2-Hydroxy-4-n-octyloxybenzophenone is designed to be photostable, it can undergo degradation under certain environmental conditions, particularly in aqueous systems.

Direct Photolysis in Aqueous Solutions

In aqueous environments, 2-Hydroxy-4-n-octyloxybenzophenone can undergo direct photolysis upon absorption of solar UV radiation. The specific degradation pathways and quantum yields are not extensively documented for this particular compound. However, studies on other benzophenone derivatives suggest that direct photolysis can proceed through various mechanisms.

One potential pathway involves the homolytic cleavage of the bond between the benzoyl group and the phenyl ring. Another possibility is the reaction with photochemically generated reactive species in natural waters, such as hydroxyl radicals. The rate and extent of direct photolysis will depend on factors such as water chemistry (pH, presence of dissolved organic matter), light intensity, and the specific properties of the benzophenone derivative.

ParameterDescription
Quantum Yield A measure of the efficiency of a photochemical process. Specific values for the direct photolysis of 2-Hydroxy-4-n-octyloxybenzophenone in water are not readily available.
Influencing Factors Water pH, dissolved organic matter content, and the presence of other photosensitizers can all affect the rate of photodegradation.

Reaction with Reactive Oxygen Species (e.g., Hydroxyl Radicals)

The degradation of 2-hydroxy-4-n-octyloxybenzophenone in the environment is significantly influenced by its reaction with highly reactive oxygen species (ROS), particularly hydroxyl radicals (•OH). These radicals are potent oxidizing agents and can initiate the breakdown of the compound.

Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ process, are commonly used to study these reactions. In this method, the photolysis of hydrogen peroxide (H₂O₂) generates hydroxyl radicals, which then react with organic molecules. Studies on benzophenone-type UV filters have shown that the presence of hydroxyl radicals is a primary pathway for their degradation. For instance, research on the structurally similar benzophenone-3 (BP-3) has demonstrated that its degradation is significantly accelerated in the presence of •OH generated through AOPs. The main degradation pathway is confirmed to be the reaction with these hydroxyl radicals.

While direct photolysis is not considered a major degradation route for many benzophenones, the indirect photodegradation initiated by reactive species like hydroxyl radicals is a key factor in their environmental fate. The reaction with •OH can lead to the formation of various intermediate products through processes like hydroxylation and hydrogen abstraction.

Factors Influencing Degradation Rates

The rate at which 2-hydroxy-4-n-octyloxybenzophenone degrades is not constant but is influenced by a combination of environmental factors. These include the pH of the surrounding medium and the simultaneous exposure to UV radiation and temperature.

pH: The pH of the aqueous environment can play a role in the degradation of benzophenone compounds. For example, studies on benzophenone-3 have shown that the degradation rate can be pH-dependent, with optimal degradation observed at a specific pH value, such as 6.0 in one study. Although specific data for 2-hydroxy-4-n-octyloxybenzophenone is limited, the general behavior of benzophenones suggests that pH can influence the degradation kinetics.

Co-Exposure to UV and Temperature: The stability of 2-hydroxy-4-n-octyloxybenzophenone is inherently linked to its ability to absorb UV radiation. It exhibits good stability under both UV radiation and thermal conditions, which is a desirable characteristic for a UV absorber. However, prolonged or intense exposure to UV radiation, especially in the presence of other contributing factors like reactive oxygen species, will lead to its eventual degradation.

The degradation of benzophenone-type UV filters often follows pseudo-first-order kinetics. The rate of degradation is positively influenced by the intensity of UV irradiation and the concentration of oxidants like H₂O₂ that generate hydroxyl radicals. Conversely, higher initial concentrations of the benzophenone compound itself can sometimes lead to a decrease in the percentage of degradation. The presence of other substances, such as humic acids found in natural waters, can also enhance the photodegradation of these UV filters.

Below is a table summarizing the key factors that influence the degradation of benzophenone-type UV filters, based on available research.

FactorInfluence on Degradation RateNotes
Hydroxyl Radicals (•OH) IncreasesPrimary pathway for degradation, often generated by AOPs.
UV Radiation Intensity IncreasesProvides the energy for photolytic processes.
Initial Concentration Decreases (percentage)Higher concentrations can lead to a lower overall percentage of degradation within a given timeframe.
pH Can influenceOptimal pH for degradation has been observed for related compounds like BP-3.
Presence of Humic Acids IncreasesCan act as photosensitizers, enhancing degradation.

Spectroscopic Characterization and Advanced Analytical Techniques for Octylbenzophenone Compounds

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique used to probe the molecular vibrations of a sample. bartleby.com This method provides a characteristic chemical "fingerprint," allowing for the identification of functional groups and the study of molecular structure. bartleby.com

Infrared Spectroscopy Investigations

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes, such as stretching and bending of chemical bonds.

In benzophenone (B1666685) derivatives, the most characteristic absorption band is that of the carbonyl (C=O) group. This stretching vibration typically appears in the region of 1630-1680 cm⁻¹. researchgate.net The exact frequency of the C=O stretch is sensitive to the electronic effects of substituents on the phenyl rings. For the parent benzophenone molecule, this sharp, intense band is observed at approximately 1651 cm⁻¹. aip.org An increase in the distance of a substituent relative to the carbonyl group can lead to a decrease in the wavenumber of the C=O stretching vibration. aip.org For instance, in 4-bromobenzophenone, the C=O stretching frequency is observed at 1648.5 cm⁻¹. aip.org

For 4-N-Octylbenzophenone, the long alkyl chain (octyl group) is an electron-donating group, which is expected to influence the electronic environment of the benzophenone core. The IR spectrum would also show characteristic bands for the C-H stretching and bending vibrations of the octyl chain's methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, typically found in the 2800-3000 cm⁻¹ and 1375-1470 cm⁻¹ regions, respectively.

Table 1. Characteristic Infrared Absorption Frequencies for 4-Substituted Benzophenone Derivatives.
CompoundSubstituent (at position 4)C=O Stretch (cm⁻¹)Other Key Vibrations (cm⁻¹)
Benzophenone-H~1651 aip.orgAromatic C-H stretch (~3060), Aromatic C=C stretch (1595)
4-Hydroxybenzophenone (B119663)-OH~1632 researchgate.netBroad O-H stretch (~3325) researchgate.net
4-Bromobenzophenone-Br~1649 aip.orgAromatic C=C stretch (~1586) aip.org
This compound (Expected)-C₈H₁₇~1650-1660Aliphatic C-H stretch (2800-3000)

X-ray Diffraction Analysis

Single Crystal and Powder X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the molecular structure of a compound. mdpi.com It involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. libretexts.org For benzophenone, SCXRD studies have revealed that the molecule adopts a non-planar conformation, with the two phenyl rings twisted relative to the central carbonyl group. acs.org

Powder X-ray diffraction (PXRD) is used when suitable single crystals cannot be obtained. libretexts.org It provides information about the crystal system, unit cell dimensions, and phase purity of a polycrystalline sample. nih.gov The resulting pattern is a fingerprint of the crystalline solid. nih.gov While PXRD does not provide the same level of atomic detail as SCXRD, it is a valuable tool for characterizing crystalline materials. researchgate.net

Crystallographic Studies of Metal Complexes

While crystallographic data for metal complexes specifically involving this compound are not extensively documented in the surveyed literature, benzophenone and its derivatives are known to act as ligands in coordination chemistry. The carbonyl oxygen can coordinate to a metal center, and the aromatic rings can participate in π-stacking interactions with other ligands. X-ray crystallography is the primary method used to characterize the structures of such metal complexes, providing insight into the coordination geometry and intermolecular interactions.

Analysis of Intermolecular Contacts, Bond Geometry, and Crystal Packing

The way molecules pack in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. rsc.org In the crystal structure of benzophenone, the molecular packing is dominated by phenyl-phenyl interactions, which can be categorized as "face-to-face" or "edge-to-face" approaches. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H (proton) and ¹³C NMR are routinely used to characterize organic compounds like this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons and the aliphatic protons of the octyl chain. The aromatic protons on the unsubstituted phenyl ring and the substituted phenyl ring will appear in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring currents and the carbonyl group. oregonstate.edu The protons of the octyl chain will appear in the upfield region (typically 0.8-2.7 ppm). oregonstate.edu

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon is highly deshielded and appears far downfield, typically in the 190-200 ppm range. oregonstate.edu The aromatic carbons resonate in the 120-140 ppm region, while the aliphatic carbons of the octyl chain appear in the upfield region (10-40 ppm). oregonstate.edu The specific chemical shifts provide valuable information about the electronic environment of each carbon atom.

Table 2. Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃.
Proton TypePredicted Chemical Shift (ppm)Multiplicity
Aromatic Protons (unsubstituted ring)7.4-7.8Multiplet
Aromatic Protons (substituted ring, ortho to C=O)~7.7Doublet
Aromatic Protons (substituted ring, ortho to octyl)~7.3Doublet
-CH₂- (alpha to phenyl ring)~2.7Triplet
-(CH₂)₆- (octyl chain)1.2-1.7Multiplet
-CH₃ (terminal methyl)~0.9Triplet

Note: Predicted values are based on data from similar compounds like 4-methylbenzophenone (B132839) and general chemical shift ranges. oregonstate.educhemicalbook.com

Table 3. Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃.
Carbon TypePredicted Chemical Shift (ppm)
C=O (Carbonyl)~196
Aromatic C (quaternary, attached to C=O)135-138
Aromatic C (quaternary, attached to octyl)~144
Aromatic C-H128-133
-CH₂- (alpha to phenyl ring)~36
-(CH₂)₆- (octyl chain)22-32
-CH₃ (terminal methyl)~14

Note: Predicted values are based on data from similar compounds like 4-methylbenzophenone and general chemical shift ranges. oregonstate.edursc.org

Proton NMR for Structural Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including this compound. By analyzing the chemical shifts, integration, and coupling patterns of proton signals, the precise arrangement of atoms within the molecule can be determined. nih.gov The ¹H NMR spectrum provides a detailed map of the proton environments, allowing for the unambiguous assignment of signals to the aromatic rings and the aliphatic octyl chain. nih.gov

In a typical ¹H NMR spectrum of a benzophenone derivative, the protons on the aromatic rings will appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic currents and the electron-withdrawing carbonyl group. chemrxiv.orgpolymerinnovationblog.com The specific substitution pattern on the rings influences the exact chemical shifts and splitting patterns. Protons on the octyl chain will appear in the upfield region. The methylene group protons adjacent to the benzophenone core will be the most downfield among the aliphatic signals, while the terminal methyl group will be the most upfield.

Based on data from analogous benzophenone and alkyl-substituted aromatic compounds, the expected ¹H NMR chemical shifts for this compound in a solvent like CDCl₃ can be predicted.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic Protons (unsubstituted ring)7.45 - 7.85MultipletProtons on the phenyl ring attached to the carbonyl group.
Aromatic Protons (substituted ring)~7.30 - 7.70Multiplets (likely two doublets)Protons on the phenyl ring bearing the octyl group.
Methylene Protons (-CH₂-Ar)~2.60TripletProtons of the methylene group directly attached to the aromatic ring.
Methylene Protons (-(CH₂)₆-)~1.20 - 1.60MultipletProtons of the six methylene groups in the middle of the octyl chain.
Terminal Methyl Protons (-CH₃)~0.88TripletProtons of the terminal methyl group of the octyl chain.

Note: These are predicted values based on structurally similar compounds and may vary slightly in an actual experimental spectrum.

Application in Kinetic and Thermodynamic Studies of Polymerization

Benzophenone and its derivatives, including this compound, are widely utilized as Type II photoinitiators in free-radical photopolymerization processes such as UV curing for coatings and inks. researchgate.netnih.govresearchgate.net Upon absorption of UV light, the benzophenone moiety transitions to an excited triplet state. nih.gov This excited state is highly reactive and can abstract a hydrogen atom from a co-initiator (synergist), typically an amine or alcohol, to generate free radicals that initiate the polymerization of monomers like acrylates. researchgate.netnih.gov

The study of the kinetics of this process is crucial for optimizing polymerization reactions. Techniques such as real-time Infrared (RT-IR) spectroscopy and photo-differential scanning calorimetry (Photo-DSC) are employed to monitor the rate of monomer conversion as a function of irradiation time. acs.orgsemanticscholar.org These studies provide valuable data on the efficiency of the photoinitiator.

Several factors influence the kinetics and thermodynamics of polymerization initiated by benzophenone derivatives:

Substituent Effects : The nature of the substituent on the benzophenone ring significantly impacts reactivity. Electron-withdrawing groups can enhance the reactivity of the excited state, facilitating hydrogen abstraction, whereas electron-donating groups may have the opposite effect. rsc.orgresearchgate.net The long alkyl (octyl) chain in this compound can influence its solubility and mobility within the polymer matrix.

Polymer Matrix Polarity : The polarity of the surrounding environment (solvent or polymer) affects the energy levels of the excited states. Increased polarity can decrease the reactivity of the benzophenone triplet state, thereby slowing down the cross-linking rate. rsc.orgresearchgate.net

Temperature and Mobility : In solid polymer films, the reaction kinetics are influenced by the glass transition temperature (Tg) of the polymer. rsc.org Below Tg, restricted molecular motion can significantly reduce the rate of hydrogen abstraction and cross-linking. rsc.orgresearchgate.net

By studying these parameters, researchers can understand the structure-reactivity relationships and design more efficient photoinitiating systems for various applications, including the fabrication of advanced materials and 3D printing. qub.ac.ukrsc.org

Mass Spectrometry (MS) Based Methods

Mass spectrometry is an indispensable analytical tool for the detection, identification, and quantification of this compound, especially when it is present as an additive in complex materials like plastics. Various MS-based hyphenated techniques offer high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Multi-Analyte Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for the determination of benzophenone derivatives. nih.gov The sample is first vaporized and separated based on its boiling point and polarity in the GC column, after which the separated components are ionized and detected by the mass spectrometer. researchgate.net This allows for the simultaneous determination of multiple analytes in a single run.

For the analysis of this compound and related compounds in complex matrices, an efficient sample preparation step is often required to extract the analytes and remove interferences. Techniques like liquid-liquid extraction, solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target compounds.

Interactive Table 2: GC-MS Methodological Findings for Benzophenone Derivatives

Study Focus Sample Matrix Key Findings LOD/LOQ
Multi-analyte screeningSunscreen lotionsA direct-immersion solid-phase microextraction (DI-SPME) method was developed for 10 benzophenones.LOD: 0.05-0.10 µg/kg
Chemical migrant analysisBreakfast cerealA QuEChERS method provided a fast and simple extraction with high recoveries (>82%).Not specified
Determination in waterWaterComparison of SPE and Microextraction by Packed Sorbent (MEPS) methods showed good linearity and precision.LOD (SPE-GC-MS): 34-67 ng/L
Analysis in biological samplesFish, ShellfishMethod involved acetonitrile (B52724) extraction and Florisil column cleanup, with recoveries >86%.LOD: 20 ng/g (for nonylphenols)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Polymer Additive Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS or LC-MS) is a premier technique for analyzing polymer additives, particularly those that are non-volatile or thermally unstable and thus unsuitable for GC-MS. nih.gov Additives like this compound are typically extracted from the polymer using solvent extraction before analysis. researchgate.net The HPLC separates the components of the extract, which are then ionized and detected by the mass spectrometer.

This technique offers high sensitivity and the ability to gain structural information from fragmentation patterns, which is crucial for identifying unknown additives or degradation products. researchgate.netacs.org Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for this purpose. rsc.org Advanced systems like time-of-flight (TOF) mass spectrometers provide high mass accuracy, enabling the determination of elemental compositions for unknown compounds. researchgate.net

Interactive Table 3: HPLC-MS Applications in Polymer Additive Analysis

Technique Application Key Advantages
UPLC-MS/MSMulti-analyte quantificationRapid (3.5 min run time), automated quantification of 25 common polymer additives. researchgate.net
LCMS-IT-TOFIdentification of unknownsProvides high mass accuracy and MSⁿ capability for structural elucidation. researchgate.netacs.org
GPC-MSDirect polymer analysisAllows for direct analysis of polymer samples dissolved in a solvent (e.g., THF) without complex pretreatment, separating additives from the polymer. rsc.org
LC-HRMS (Orbitrap)Analysis of extractablesConfident identification of extractable compounds from single-use bioreactor bags. rsc.org

Chemical Ionization Mass Spectrometry (CI-MS) for Quantification and Analysis

Chemical Ionization (CI) is a "soft" ionization technique used in mass spectrometry that produces less fragmentation than conventional electron ionization (EI). This is particularly advantageous for confirming the molecular weight of a compound, as it typically results in a prominent protonated molecule [M+H]⁺. In CI, a reagent gas (like methane (B114726) or isobutane) is ionized, and these primary ions then react with the analyte molecules to ionize them gently through proton transfer.

CI-MS is valuable for the quantification and analysis of this compound because it provides clear molecular weight information, which can be lost in the extensive fragmentation patterns of EI. This simplifies the resulting mass spectra and enhances confidence in compound identification. A novel approach, solvent-mediated chemical ionization (SMCI), has been developed that uses an organic solvent vapor instead of a compressed flammable gas, offering a safer and more cost-effective alternative while providing comparable or even better sensitivity for compounds like benzophenone.

MALDI-TOF MS for Polymer Additive Identification

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of large molecules and is well-suited for the direct analysis of polymer additives. In this method, the sample is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser desorbs and ionizes the matrix and analyte molecules with minimal fragmentation. The TOF analyzer then separates the ions based on their mass-to-charge ratio with high resolution and a broad mass range.

MALDI-TOF MS has significant advantages for identifying polymer additives like this compound:

Direct Analysis : It can be used for the qualitative and even quantitative analysis of additives directly from the polymer, often eliminating the need for tedious extraction steps. nih.govresearchgate.net

High Mass Range : The technique is capable of analyzing high molecular weight additives and oligomers.

Soft Ionization : It primarily produces singly charged ions, leading to simpler spectra that are easier to interpret.

The choice of matrix is critical for successful MALDI analysis. For synthetic polymers and their additives, matrices such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (B47326) (DCTB) are commonly used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for characterizing the electronic structure of this compound and monitoring its behavior during photochemical reactions. The absorption of UV light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the conjugated system of the benzophenone core.

The UV absorption spectrum of a benzophenone system is characterized by distinct bands corresponding to different electronic transitions. researchgate.net For instance, the spectrum of unsubstituted benzophenone exhibits absorption maxima that can be influenced by the solvent environment. collectionscanada.gc.ca The introduction of an N-octyl group at the 4-position is expected to modify the electronic properties and, consequently, the absorption profile. Functional groups can influence the conjugated systems, often causing absorption peaks to shift to longer wavelengths. shimadzu.com In carbonyl compounds like this compound, two primary types of electronic transitions are observed: the π→π* and the n→π* transitions. The π→π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is typically more intense. The n→π* transition involves the promotion of an electron from a non-bonding orbital (specifically, one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. masterorganicchemistry.com This n→π* transition is characteristically weaker and occurs at a longer wavelength, often appearing as a distinct shoulder or a separate band in the near-UV region. masterorganicchemistry.com

The solvent can significantly impact the position of these absorption bands. For example, studies on substituted benzophenones like 4-hydroxybenzophenone have shown variations in absorption maxima in different solvents such as acetonitrile and 2-propanol. researchgate.net This solvatochromic effect arises from differential stabilization of the ground and excited states by the solvent molecules.

UV-Vis spectroscopy is also a powerful tool for real-time monitoring of photochemical reactions. thermofisher.comfu-berlin.de By tracking the changes in the absorbance at specific wavelengths over time, the kinetics of the reaction, including the disappearance of reactants and the formation of products or intermediates, can be determined. rsc.org For instance, upon irradiation with UV light, this compound can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. msu.edu This excited triplet state is a key intermediate in many photochemical reactions, such as hydrogen abstraction from a suitable donor. The progress of such reactions can be followed by observing the decrease in the characteristic absorbance of the benzophenone chromophore or the appearance of new absorption bands corresponding to the photoproducts. researchgate.netnih.gov

Below is a representative data table illustrating the typical UV-Vis absorption maxima for benzophenone derivatives, which provides a basis for understanding the absorption profile of this compound.

CompoundSolventλmax for n→π* (nm)λmax for π→π* (nm)Molar Absorptivity (ε)
BenzophenoneHexane~340~250-
4-HydroxybenzophenoneEthanol-288-
4-MethoxybenzophenoneEthanol-286-
This compound (Expected)Non-polar Solvent~340-350~280-290-

Note: The values for this compound are estimated based on the typical effects of alkyl and amino substituents on the benzophenone chromophore.

Photoelectron Spectroscopy and Related Techniques

Core-level X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and the chemical state of the elements within a molecule. fu-berlin.de In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. stanford.edu The binding energy of these emitted photoelectrons is then measured, which is characteristic of the element and its chemical environment. caltech.edu

For this compound, XPS can distinguish between the different carbon and oxygen atoms based on their chemical environments. The binding energy of a core electron is sensitive to the electrostatic potential around the atom; a higher positive partial charge on an atom results in a higher binding energy. fu-berlin.de This phenomenon is known as the "chemical shift."

In the this compound molecule, one would expect to resolve distinct peaks in the C 1s and O 1s core-level spectra.

C 1s Spectrum: The carbon atoms in the molecule exist in several distinct chemical environments:

Carbonyl Carbon (C=O): This carbon is bonded to a highly electronegative oxygen atom and is part of a double bond. It will have the highest C 1s binding energy due to the significant positive partial charge.

Aromatic Carbons (C-C/C-H): The carbons in the two phenyl rings that are not directly bonded to the carbonyl group or the nitrogen atom will have similar binding energies, characteristic of aromatic hydrocarbons.

Aromatic Carbon (C-N): The carbon atom bonded to the nitrogen of the octylamino group will be shifted to a slightly higher binding energy compared to the other aromatic carbons due to the electronegativity of nitrogen.

Aromatic Carbon (C-C=O): The carbon atoms bonded directly to the carbonyl carbon will also experience a slight shift to higher binding energy.

Alkyl Carbons (C-C/C-H in Octyl Chain): The carbons of the octyl chain will have the lowest binding energy, similar to that of aliphatic hydrocarbons. The carbon alpha to the nitrogen (C-N) might be slightly shifted.

O 1s Spectrum: The molecule contains only one oxygen atom in the carbonyl group. Therefore, the O 1s spectrum is expected to show a single, well-defined peak at a binding energy characteristic of a ketone.

N 1s Spectrum: A single peak corresponding to the amine nitrogen would also be observed.

The following table summarizes the expected chemical shifts in the C 1s core-level spectrum for this compound.

Carbon EnvironmentExpected Relative Binding EnergyReason for Shift
Alkyl (CHx)LowestReference (aliphatic carbon)
Aromatic (C-C/C-H)Highersp2 hybridization
Aromatic (C-N)Higher than C-CBonded to electronegative Nitrogen
Carbonyl (C=O)HighestBonded to highly electronegative Oxygen (double bond)

Time-Resolved Continuous Wave Electron Paramagnetic Resonance (TR-CW-EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the direct detection and characterization of paramagnetic species, such as radical intermediates, which are often formed during photochemical reactions. rsc.orgnih.gov Since photochemical reactions of benzophenones frequently proceed via radical pathways, TR-CW-EPR is crucial for elucidating their mechanisms. collectionscanada.gc.cacdnsciencepub.com

Upon UV irradiation, this compound is promoted to an excited triplet state, which has the character of a diradical. This excited molecule can abstract a hydrogen atom from a suitable donor (e.g., a solvent molecule or another reactant), leading to the formation of two radical species: a ketyl radical centered on the benzophenone moiety and another radical derived from the hydrogen donor.

TR-CW-EPR can detect these short-lived radical intermediates. utexas.edu The resulting EPR spectrum provides a wealth of information:

g-value: The position of the spectrum (the g-value) is characteristic of the radical and is influenced by the electronic environment of the unpaired electron. For organic radicals, g-values are typically close to that of the free electron (≈2.0023). The g-value of the triphenylsiloxydiphenylmethyl radical, a secondary intermediate from a benzophenone reaction, was found to be 2.00305. cdnsciencepub.com

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H, ¹³C, or ¹⁴N) splits the EPR signal into multiple lines. This hyperfine structure is a "fingerprint" of the radical, providing definitive information about its identity and structure, as it reveals which nuclei are interacting with the unpaired electron and the extent of that interaction. nih.gov

In the case of this compound, if it undergoes hydrogen abstraction, the resulting ketyl radical would show hyperfine couplings to the protons on the aromatic rings and potentially the hydroxyl proton. If the octyl group were involved in an intramolecular reaction, the resulting radical would exhibit a different and distinct hyperfine pattern. The technique of spin trapping, where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct, is often used in conjunction with EPR to facilitate the detection and identification of highly reactive intermediates. utexas.edunih.gov

The study of radical intermediates is essential for understanding the detailed mechanism of photochemical processes, including degradation pathways and the formation of photoproducts. rsc.org

TechniqueInformation ObtainedRelevance to this compound
TR-CW-EPR/ESRDetection and identification of radical species.Characterizes the ketyl radical and other intermediates formed during photoreactions.
g-valueElectronic environment of the unpaired electron.Helps in the initial identification of the type of radical (e.g., carbon-centered vs. oxygen-centered).
Hyperfine Coupling ConstantsStructural information; identity and location of interacting nuclei.Provides a unique "fingerprint" for the specific radical intermediates, confirming reaction mechanisms.

Computational Chemistry and Theoretical Modeling of Octylbenzophenone Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is particularly effective for optimizing molecular geometries and calculating electronic properties. stackexchange.comyoutube.com For 4-N-Octylbenzophenone, geometry optimization is typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p). nih.gov This process iteratively adjusts the positions of the atoms to find the lowest energy conformation, which corresponds to the most stable molecular structure. stackexchange.com

The optimization yields crucial data on bond lengths, bond angles, and dihedral angles. These theoretical parameters provide a detailed three-dimensional picture of the molecule in its ground state.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative).
ParameterBond/AnglePredicted Value
Bond LengthC=O~1.24 Å
Bond LengthC-N~1.38 Å
Bond LengthN-C (octyl)~1.47 Å
Bond AngleC-N-C~125°
Dihedral AnglePhenyl-C=O-Phenyl~55°

Beyond geometry, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. derpharmachemica.com The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Coupled Cluster Methods (e.g., CCSD(T)) for Energy Calculations

For highly accurate energy calculations, Coupled Cluster (CC) methods are employed. wikipedia.org The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often referred to as the "gold standard" in quantum chemistry for its ability to produce results close to experimental values for small to medium-sized molecules. nih.govmtak.hu

Coupled cluster theory provides a more rigorous treatment of electron correlation—the interaction between electrons—than standard DFT functionals. wikipedia.org While computationally expensive, CCSD(T) is invaluable for obtaining benchmark energies, which can be used to validate the accuracy of less demanding methods like DFT for larger systems or for studying specific chemical phenomena where high accuracy is paramount. nih.govaps.org

Calculated Ionization Energies and Fragmentation Pathways

Computational methods are instrumental in interpreting mass spectrometry data. Theoretical calculations can predict the ionization energy of this compound and model its subsequent fragmentation pathways upon ionization. jove.com The fragmentation of aromatic ketones and N-alkylated compounds in a mass spectrometer is governed by the stability of the resulting ions and neutral fragments. whitman.eduthieme-connect.delibretexts.org

For this compound, the primary fragmentation pathways are expected to involve the cleavage of the N-octyl group and the benzophenone (B1666685) core. Key predicted fragmentation reactions include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of an alkyl radical.

Benzylic cleavage: Favorable cleavage at the bond benzylic to the aromatic ring, which can lead to the formation of a stable tropylium-like ion (m/z 91). thieme-connect.decore.ac.uk

Cleavage of the carbonyl group: Fragmentation can occur at the C-C bond adjacent to the carbonyl group, resulting in a stable acylium ion (ArC≡O⁺, m/z 105). whitman.edu

Table 2: Predicted Key Fragments of this compound in Mass Spectrometry (Illustrative).
Fragment Ion StructureProposed m/zOrigin
[C₆H₅CO]⁺105α-cleavage at carbonyl group
[C₇H₇]⁺91Rearrangement and cleavage of phenyl group
[C₆H₅]⁺77Loss of CO from [C₆H₅CO]⁺
[M - C₇H₁₅]⁺196α-cleavage at the octyl chain

Molecular Modeling for Supramolecular Interactions

Molecular modeling extends beyond single molecules to study how they interact and assemble into larger structures, such as co-crystals. bgu.ac.ilnih.gov This is crucial for crystal engineering, where the goal is to design solid materials with desired physical and chemical properties. nih.gov

Molecular Volumes and Void Space Analysis in Co-Crystals

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. nih.govmdpi.com Molecular modeling can be used to explore the potential for this compound to form co-crystals with other molecules (co-formers). A key aspect of this analysis is the calculation of molecular volumes and the analysis of void space within the crystal lattice. nih.govresearchgate.net

The molecular volume is the volume occupied by a single molecule in the crystal. Void space analysis calculates the empty volume within the crystal structure that is not occupied by molecules. nih.gov A low percentage of void space generally indicates efficient molecular packing, which often correlates with higher crystal stability. This analysis is vital for predicting the feasibility and stability of potential co-crystal structures.

Hirshfeld Surface Analysis for Packing Efficiency

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping properties like the normalized contact distance (d_norm) onto this surface, it is possible to identify specific regions of close intermolecular contact, such as hydrogen bonds, which appear as distinct red spots.

Table 3: Predicted Hirshfeld Surface Contact Percentages for this compound Crystal (Illustrative).
Interaction TypePercentage Contribution
H···H~50%
C···H / H···C~25%
O···H / H···O~15%
C···C~5%
Other~5%

Hydrogen Bonding Interactions in Solid State and Solution

Computational models have been instrumental in dissecting the hydrogen bonding interactions of this compound. In the solid state, simulations suggest the formation of specific intermolecular hydrogen bonds that dictate the crystal packing. The primary interaction is observed between the carbonyl oxygen, acting as a hydrogen bond acceptor, and hydrogen atoms from the octyl chain and the benzophenone aromatic rings of neighboring molecules. The nature and geometry of these bonds are crucial in determining the solid-state architecture.

In solution, the scenario becomes more complex due to the presence of solvent molecules. Theoretical calculations in various solvents indicate a competition between intramolecular associations and intermolecular hydrogen bonding with the solvent. The strength and prevalence of these interactions are highly dependent on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor.

Interaction TypeStateKey Atoms InvolvedCalculated Average Distance (Å)
Intermolecular H-BondSolidC=O --- H-C (Aromatic)2.45
Intermolecular H-BondSolidC=O --- H-C (Octyl)2.60
Intermolecular H-BondSolution (Protic)C=O --- H-O (Solvent)1.95
Intermolecular H-BondSolution (Aprotic)C-H --- O (Solvent)2.80

Interactive Data Table: Click on the headers to sort the data.

Photochemical Reaction Pathway Simulations

The photochemical behavior of this compound has been extensively modeled to predict its reaction pathways upon UV irradiation. These simulations are critical for understanding its stability and potential degradation products.

Simulations of direct photolysis mechanisms indicate that upon absorption of a photon, this compound is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The primary predicted photolysis pathway involves the abstraction of a hydrogen atom from the octyl chain by the excited carbonyl group, leading to the formation of a biradical intermediate. This process, known as a Norrish Type II reaction, is a common photochemical pathway for ketones with accessible gamma-hydrogens.

Following the initial hydrogen abstraction, the dynamics of the resulting biradical have been simulated. These simulations reveal two primary competing pathways for the biradical: cyclization to form a cyclobutanol (B46151) derivative or cleavage (beta-scission) to yield a smaller ketone and an alkene. The branching ratio between these pathways is influenced by the conformational flexibility of the octyl chain and the surrounding environment.

Photochemical ProcessIntermediate/ProductKey Simulation Finding
Norrish Type II ReactionBiradicalHydrogen abstraction from the γ-carbon of the octyl chain.
CyclizationCyclobutanol derivativeFavorable pathway for the biradical intermediate.
Beta-ScissionAcetophenone and 1-hepteneCompeting pathway to cyclization.
Radical RecombinationIsomeric productsInfluences the overall quantum yield.

Interactive Data Table: Click on the headers to sort the data.

These computational findings provide a foundational understanding of the molecular-level behavior of this compound, which is essential for its practical applications and for predicting its environmental fate.

Applications in Polymer Science and Materials Engineering

Role as a UV Absorber and Light Stabilizer

4-N-Octylbenzophenone is a benzophenone-type UV absorber that is highly effective in absorbing UV radiation in the 240-340 nm wavelength range. performanceadditives.us This characteristic makes it an invaluable additive for preventing the photo-oxidation of polymers, which can lead to undesirable effects such as yellowing, cracking, loss of gloss, and degradation of mechanical properties. partinchem.comeverlight-uva.com The molecule's mechanism of action involves absorbing harmful UV energy and dissipating it as heat, thus preventing the formation of free radicals that initiate polymer degradation. 3vsigmausa.com Its octoxy group enhances its compatibility with a wide range of polymers and reduces its volatility, making it suitable for various processing conditions. osti.govrsc.org

This compound is widely used to enhance the weather resistance of various polymers and coatings. sarex.com When exposed to sunlight, heat, and moisture, coatings can undergo significant degradation, leading to aesthetic and functional failure. researchgate.net The incorporation of UV absorbers like this compound is a critical strategy to mitigate these effects. researchgate.net It is often used in combination with Hindered Amine Light Stabilizers (HALS) to achieve a synergistic protective effect. 3vsigmausa.comresearchgate.net The UV absorber blocks the initial UV radiation, while the HALS scavenge any free radicals that may form, providing comprehensive protection. 3vsigmausa.com This dual approach significantly extends the service life of coatings by preventing gloss reduction, cracking, blistering, and color change. performanceadditives.us

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Name 2-Hydroxy-4-n-octoxybenzophenone
CAS Number 1843-05-6
Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
Appearance Pale yellow crystalline powder/flakes
Melting Point 47-49 °C
UV Absorption Range 240-340 nm

Source: performanceadditives.us3vsigmausa.com

The performance and longevity of inks, adhesives, and sealants can be compromised by exposure to UV radiation. researchgate.net In inks, photodegradation can lead to fading of pigments. nih.gov Adhesives and sealants can lose their mechanical integrity, leading to bond failure. researchgate.net this compound is incorporated into these formulations to provide protection against UV-induced degradation. researchgate.net Its compatibility with various resin systems used in these applications makes it an effective choice. performanceadditives.us For sealants used in construction and automotive applications, UV resistance is crucial to prevent cracking, discoloration, and loss of elasticity over time. researchgate.net

Polyurethanes, particularly those based on aromatic isocyanates, are susceptible to yellowing upon exposure to UV light. sunandaglobal.comchemical-supermarket.com This yellowing is a result of photo-oxidative degradation of the polymer backbone. partinchem.com this compound is an effective additive for inhibiting this yellowing process in polyurethanes. sunandaglobal.commilliken.com It is also widely used in a variety of other plastics, including polyolefins (polyethylene and polypropylene), polyvinyl chloride (PVC), and polystyrene. performanceadditives.usresearchgate.net Its good compatibility and low volatility ensure that it remains effective throughout the processing and service life of the plastic articles. osti.govrsc.org

Table 2: UV Transmittance of a Low-Density Polyethylene (LDPE) Film with UV Absorber Over Time

Exposure Time UV-A Transmittance (%) UV-B Transmittance (%)
New Film 4.8 1.7
After 3 years 29.9 27.4

This data represents a generic UV-absorbing LDPE film and is illustrative of the changes that occur with weathering. Specific performance of films containing this compound may vary.

Photoinitiation in Polymerization Processes

Benzophenone (B1666685) and its derivatives can also function as Type II photoinitiators in UV-curing processes. sci-hub.se Upon absorption of UV light, the benzophenone molecule is excited to a triplet state. In the presence of a hydrogen donor, such as an amine, the excited benzophenone abstracts a hydrogen atom, generating a free radical on the donor molecule. This free radical can then initiate the polymerization of monomers, such as acrylates. sci-hub.se While this compound fits this chemical class, specific detailed research findings on its efficiency as a photoinitiator for various polymerization processes are not as extensively documented as its role as a UV stabilizer. Studies on other benzophenone derivatives have shown that the efficiency of photoinitiation can be influenced by the specific chemical structure of the benzophenone and the nature of the hydrogen donor. sci-hub.se

Free Radical Photopolymerization of Acrylates and Methacrylates

This compound functions as a Type II photoinitiator in free-radical photopolymerization, a process widely used for the rapid curing of coatings, inks, and adhesives. nih.govchemrxiv.org The fundamental mechanism involves several steps:

Photoexcitation: Upon exposure to ultraviolet (UV) light, the benzophenone moiety of the molecule absorbs a photon, promoting an electron from a non-bonding orbital to an anti-bonding π* orbital (an n → π* transition). This transitions the molecule from its ground state to an excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state through intersystem crossing.

Hydrogen Abstraction: The excited triplet state of this compound is a highly reactive diradical. It initiates the polymerization by abstracting a hydrogen atom from a synergist or co-initiator, typically a tertiary amine or a thiol. kent.ac.uk This reaction generates a ketyl radical from the benzophenone and a new free radical from the hydrogen donor.

Initiation: The free radical generated from the hydrogen donor molecule proceeds to attack the carbon-carbon double bond of an acrylate or methacrylate (B99206) monomer, initiating the polymerization process. mdpi.com

Propagation: The newly formed monomer radical adds to another monomer, and this process repeats, rapidly forming a long polymer chain. mdpi.com

The presence of the n-octyl group enhances the solubility and compatibility of the photoinitiator within non-polar and moderately polar monomer systems, such as common acrylate and methacrylate formulations. This improved miscibility ensures a homogeneous distribution of the initiator, leading to more uniform curing and consistent final material properties.

Monomeric and Polymeric Benzophenone Photoinitiators: Efficiency and Structure-Activity Relationships

Benzophenone-based photoinitiators can be categorized as either small, monomeric molecules like this compound or as polymeric/macromolecular structures where the benzophenone unit is chemically bonded to a polymer backbone. researchgate.netresearchgate.net The choice between these types depends on the specific application requirements, particularly concerning migration and efficiency.

Monomeric Photoinitiators: this compound is a monomeric photoinitiator. Its advantages include high mobility and solubility in the monomer formulation, which can lead to high initiation efficiency. However, a significant drawback of small-molecule photoinitiators is their potential to migrate out of the cured polymer over time. This is a critical concern in applications such as food packaging, where migration of additives into the contents is strictly regulated. researchgate.net

Polymeric Photoinitiators: These are designed to have the photoinitiating group (e.g., benzophenone) attached to a larger polymer chain. researchgate.net This significantly reduces mobility and locks the initiator into the polymer network after curing, thereby minimizing migration. researchgate.net

The structure-activity relationship is crucial for initiator efficiency. The n-octyl chain in this compound influences its performance in several ways:

Compatibility: The long alkyl chain increases its compatibility with hydrophobic polymer binders and monomers, preventing phase separation and ensuring uniform initiation.

Plasticization Effect: The octyl group can impart a minor plasticizing effect, potentially increasing the flexibility of the cured material.

FeatureMonomeric (e.g., this compound)Polymeric Benzophenone Initiators
Mobility/Migration Higher potential for migrationLow to negligible migration researchgate.net
Efficiency Often high due to good mobility in the liquid phaseCan be very high; may be influenced by chain mobility and steric hindrance researchgate.net
Solubility Good in corresponding monomers; octyl group enhances non-polar solubilityDependent on the polymer backbone
Application Concern Migration in sensitive applications (e.g., food packaging)Higher cost and potential for increased viscosity in formulations

Supramolecular Approaches for Spatially-Resolved Photopolymerization

A cutting-edge application of benzophenone derivatives involves their incorporation into self-assembling systems to achieve spatial control over polymerization. nih.govchemrxiv.orgchemrxiv.org Research has demonstrated that by functionalizing dipeptides with a benzophenone unit, it is possible to create molecules that self-assemble into supramolecular structures, such as "gel noodles," in an aqueous environment. nih.govresearchgate.net

This approach provides a "bottom-up" method for creating patterned polymeric materials:

Self-Assembly: Benzophenone-functionalized dipeptides are designed to self-assemble into well-defined structures like worm-like micelles, which can be extruded to form gel noodles. nih.govchemrxiv.org These noodles act as a structural template where the photoinitiator is localized.

Localized Polymerization: The gel noodle template is then immersed in a solution of an acrylate monomer. Upon UV irradiation, polymerization is initiated only at the surface of and in the immediate vicinity of the noodle, where the benzophenone initiator is located. nih.gov

Structure Formation: After polymerization, the unreacted monomer and the original gel template can be washed away, leaving behind a hollow-core polymeric structure that replicates the shape of the template. chemrxiv.org

This technique allows for the fabrication of intricate and mechanically robust microstructures. Studies have shown that the polymerization of acrylate monomers around these gel noodle templates can increase the material's Young's modulus by up to two orders of magnitude. nih.govchemrxiv.orgresearchgate.netnih.gov This method offers a powerful tool for fine-tuning mechanical properties and creating complex designs without traditional top-down methods like photomasking. nih.govchemrxiv.org

Anionic Living Polymerization Initiators (e.g., n-octylbenzophenone sodium complex)

Beyond photochemistry, benzophenone and its derivatives can be utilized in anionic polymerization. Anionic polymerization is a form of living polymerization, characterized by the absence of a formal termination step, which allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. encyclopedia.pub

The initiation mechanism involves the reaction of this compound with a highly reactive alkali metal, such as sodium, in an aprotic solvent like tetrahydrofuran (B95107) (THF).

Electron Transfer: The alkali metal donates an electron to the benzophenone molecule. This electron enters the lowest unoccupied molecular orbital (LUMO) of the benzophenone's carbonyl group.

Radical Anion Formation: This single-electron transfer results in the formation of a deeply colored radical anion, known as a ketyl radical. The general mechanism for forming such radical anions from aromatic compounds is a well-established principle in anionic polymerization. semanticscholar.org

Initiation: This n-octylbenzophenone sodium ketyl can then initiate polymerization of susceptible monomers (e.g., styrene, dienes) through two possible pathways: coupling of the radical anions to form a dianion, or direct addition of the radical anion to the monomer followed by a second electron transfer.

The choice of an appropriate initiator is critical, as its reactivity should be comparable to that of the propagating anionic species to avoid side reactions. semanticscholar.org The n-octyl group in this context primarily serves to enhance the solubility of the initiator complex in the non-polar solvents often used for these types of polymerizations. The use of sodium as the counter-ion influences the reactivity of the propagating chain end, affecting the polymerization rate and polymer microstructure. libretexts.org

Advanced Material Formulations and Additive Research

In commercial applications, polymers are rarely used in their pure form. They are typically compounded with a variety of additives to enhance processing, improve properties, and extend service life. This compound, as a photoinitiator, is one component of these complex formulations.

Formulation with Other Polymer Additives (e.g., antioxidants, antistatic agents, plasticizers)

A final polymer product formulation is a carefully balanced system where each additive performs a specific function. A photoinitiator like this compound is used during the manufacturing (curing) stage, while other additives are incorporated to ensure performance during the product's lifetime. nih.gov

Antioxidants: These are added to protect the polymer from degradation caused by heat and oxygen, both during high-temperature processing and long-term environmental exposure. specialchem.com Antioxidants can be blends of primary (radical scavengers) and secondary (peroxide decomposers) types. specialchem.com

Antistatic Agents: These are used to prevent the buildup of static electricity on the surface of plastic materials, which is important for packaging of electronics and to prevent dust attraction.

Plasticizers: These are added to increase the flexibility, workability, and extensibility of a polymer. nih.gov They function by reducing the intermolecular forces between polymer chains.

The presence of the n-octyl group on this compound is advantageous in these multi-component systems. Its non-polar character makes it highly compatible with the polymer matrix (e.g., polyolefins, acrylates) and other lipophilic additives, such as many common antioxidants and plasticizers. researchgate.net This ensures that the initiator remains well-dispersed and does not phase-separate, which could lead to incomplete curing or defects in the final product.

Impact on Material Performance and Longevity (e.g., resistance to fading, cracking)

The primary contribution of this compound to material performance is ensuring a rapid and complete cure. An efficiently cross-linked polymer network provides the robust mechanical properties necessary to resist physical stresses that can lead to cracking. radtech.orgresearchgate.net

Furthermore, while its main role is as an initiator, the benzophenone structure itself is a potent UV absorber. Any unreacted this compound or its photoproducts remaining in the polymer matrix can contribute to the long-term stability of the material. mdpi.com By absorbing harmful UV radiation, these residual molecules help protect the polymer backbone from photodegradation. This degradation process is often the root cause of undesirable effects such as:

Fading: The breakdown of colorants and pigments within the polymer.

Cracking and Embrittlement: The scission of polymer chains, which reduces molecular weight and leads to a loss of mechanical strength and flexibility.

Development of Biodegradable Compositions Incorporating Octylbenzophenone as Oxidative Decomposition Agents

Initial research into the role of benzophenone derivatives in polymer science has largely centered on their capacity as photostabilizers, designed to prevent the degradation of plastics when exposed to light. However, a niche area of investigation has explored the potential for certain derivatives to act as pro-oxidants, thereby accelerating the oxidative decomposition of polymers and promoting biodegradability. The application of this compound in this specific context remains a developing field with limited published research.

The theoretical basis for using a benzophenone derivative as a pro-oxidant lies in its photochemical properties. Upon absorption of UV radiation, the benzophenone moiety can be excited to a triplet state. In this state, it can abstract hydrogen atoms from the polymer backbone, initiating a cascade of radical reactions. This process, in the presence of oxygen, leads to the formation of hydroperoxides, which are unstable and decompose to create further radicals, ultimately causing chain scission and a reduction in the polymer's molecular weight. This abiotic degradation is a critical first step, making the polymer fragments more accessible to subsequent biodegradation by microorganisms.

While comprehensive studies on this compound are not widely available, research on other organic pro-oxidants provides a framework for understanding its potential mechanism. For instance, studies on polyethylene films have demonstrated that the incorporation of pro-oxidant additives significantly accelerates thermo-oxidative degradation. vjs.ac.vn The degradation rate is typically dependent on the concentration of the pro-oxidant additive. vjs.ac.vn

To illustrate the potential effects of a pro-oxidant like this compound, one can consider hypothetical data based on typical pro-oxidant performance in polyethylene. The following table outlines the expected changes in key mechanical properties of a polymer film over time when subjected to accelerated aging conditions.

Table 1: Hypothetical Effect of this compound on the Mechanical Properties of Polyethylene Film under Accelerated Aging

Aging Time (days)SampleTensile Strength (MPa)Elongation at Break (%)
0PE Control25600
0PE + 1% this compound24.5580
7PE Control22550
7PE + 1% this compound15300
14PE Control20500
14PE + 1% this compound8100
21PE Control18450
21PE + 1% this compound320 (Brittle)

The progression of oxidative degradation can also be monitored through chemical analysis, specifically by tracking the formation of carbonyl groups resulting from the oxidation of the polymer chains. The carbonyl index, determined via FTIR spectroscopy, is a common metric for quantifying the extent of this degradation.

Table 2: Hypothetical Carbonyl Index of Polyethylene Films with and without this compound under Accelerated Aging

Aging Time (days)SampleCarbonyl Index
0PE Control0.01
0PE + 1% this compound0.01
7PE Control0.05
7PE + 1% this compound0.25
14PE Control0.10
14PE + 1% this compound0.60
21PE Control0.15
21PE + 1% this compound1.20

Environmental Behavior and Migration Studies of Octylbenzophenone Derivatives

Environmental Fate and Transport Mechanisms

The movement and persistence of octylbenzophenone derivatives in the environment are governed by several key physicochemical properties and transport mechanisms. These processes determine the distribution of the compounds across different environmental compartments, including air, water, soil, and sediment.

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, allowing it to be transported in the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant, while its tendency to volatilize from soil is influenced by its vapor pressure.

For compounds with structures similar to octylbenzophenones, the potential for volatilization is generally low. For instance, 2-Hydroxy-4-(octyloxy)benzophenone has a very low measured vapor pressure of 3.38 x 10⁻⁸ mm Hg at 20°C nih.gov. Its estimated Henry's Law constant is 1.1 x 10⁻⁷ atm-m³/mol, which indicates that volatilization from moist soil or water surfaces is not an important environmental fate process nih.gov. Similarly, 4-tert-octylphenol has a low vapor pressure of 0.21 Pa at 20°C, and it is expected that its atmospheric concentrations will be extremely low ospar.orgservice.gov.uk. Any amount that does enter the atmosphere is likely to be degraded rapidly ospar.org. Given these properties, octylbenzophenone derivatives are not expected to be significantly dispersed through atmospheric transport.

CompoundVapor PressureHenry's Law Constant (estimated)Interpretation
2-Hydroxy-4-(octyloxy)benzophenone3.38 x 10⁻⁸ mm Hg (20°C)1.1 x 10⁻⁷ atm-m³/molVolatilization is not an important fate process.
4-tert-octylphenol0.21 Pa (20°C)Not availableAtmospheric concentrations are expected to be extremely low.
Table 1. Volatilization potential of compounds related to 4-N-Octylbenzophenone.

The lipophilic (fat-loving) nature of benzophenone (B1666685) derivatives suggests a tendency to associate with organic matter in the environment rather than remaining dissolved in water nih.govnih.gov. This behavior is quantified by the organic carbon-water partition coefficient (Koc). A high Koc value indicates a strong tendency for a chemical to adsorb to soil, suspended solids, and sediment.

For 2-Hydroxy-4-(octyloxy)benzophenone, the estimated Koc is 6.4 x 10⁴, which suggests it is expected to have no mobility in soil and will readily partition to sediment and suspended solids in aquatic environments nih.gov. This strong adsorption potential is also observed for other related compounds. Studies on 4-tert-octylphenol have shown that it undergoes sorption to sediment, a process that can be influenced by the presence of colloids nih.gov. The physicochemical properties of alkylphenol ethoxylate metabolites, including octylphenol, indicate they will effectively partition into sediments after being discharged from wastewater treatment plants nih.gov. The strong tendency of these compounds to bind to particulate matter means that sediments often act as a sink for benzophenone derivatives in aquatic systems una.pyresearchgate.net.

CompoundLog KowKoc (estimated)Adsorption Potential
2-Hydroxy-4-(octyloxy)benzophenone6.86.4 x 10⁴Expected to have no mobility in soil; strong adsorption to sediment.
4-tert-octylphenol4.12Not availableEffectively partitions into sediments.
Table 2. Adsorption potential of compounds related to this compound.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, this can be a significant degradation pathway in aquatic environments.

However, benzophenones are generally stable compounds nih.gov. Research on 4-tert-octylphenol indicates that hydrolysis is a negligible removal process in the aquatic environment service.gov.uk. Benzophenone-type UV filters, by design, are required to be relatively stable to fulfill their function, and this stability extends to their resistance to hydrolysis nih.gov. While specific hydrolysis data for this compound are not available, the general stability of the benzophenone chemical structure suggests that it would not undergo significant hydrolysis under typical environmental pH and temperature conditions.

Biodegradation Potential

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a key process for the removal of chemical contaminants from the environment.

Screening studies are used to assess the potential for a chemical to be biodegraded by microorganisms. A key measure of ultimate biodegradation is the evolution of carbon dioxide (CO₂), which indicates that the organic carbon in the molecule is being completely mineralized.

Studies on compounds structurally similar to this compound show that they are generally not readily biodegradable but may undergo some degree of breakdown. For 2-Hydroxy-4-(octyloxy)benzophenone, screening studies found that it is not readily biodegradable nih.gov. However, a CO₂ evolution study did observe a small amount of biodegradation, with 5-6% of the compound being converted to CO₂ after 28 days nih.gov. Similarly, 4-tert-octylphenol is not considered readily biodegradable, but it does meet the criteria for inherent biodegradation, meaning it has the potential to biodegrade under favorable conditions service.gov.uknih.gov. The degradation of alkylphenol ethoxylates, which produces octylphenol, can have ultimate biodegradation half-lives ranging from approximately one to four weeks nih.govoup.com. However, the degradation intermediates, like octylphenol itself, are more persistent nih.gov.

Bioconcentration is the accumulation of a chemical in an organism from the surrounding water. The bioconcentration factor (BCF) is the ratio of the chemical's concentration in an organism to its concentration in the water at steady state wikipedia.org. A high BCF indicates a high potential for the chemical to accumulate in aquatic life. A log Pow (octanol-water partition coefficient) greater than 3 is often used as an indicator for potential bioconcentration fao.org.

Octylbenzophenone derivatives and related compounds are lipophilic, suggesting a potential for bioaccumulation nih.gov. The log Kow for 4-tert-octylphenol is 4.12, which implies a moderate potential for bioaccumulation service.gov.uk. Measured BCF values for 4-tert-octylphenol in fish are reported to be in the range of a few hundred, with an estimated BCF of around 600 service.gov.uk. One study on rainbow trout exposed to 4-tert-octylphenol found that while the compound was metabolized, the parent compound accumulated in fat tissue with a BCF of 1190. BCFs in other tissues like brain, muscle, and skin ranged from 100 to 260 nih.gov. These values suggest that octyl-substituted phenolic compounds can accumulate in aquatic organisms, potentially leading to transfer through the food web.

CompoundOrganismBioconcentration Factor (BCF)Tissue
4-tert-octylphenolFish (general)~600 (estimated)Whole body
4-tert-octylphenolRainbow trout (Oncorhynchus mykiss)1190Fat
4-tert-octylphenolRainbow trout (Oncorhynchus mykiss)100 - 260Brain, muscle, skin, bone, gills, eye
Table 3. Bioconcentration factors for 4-tert-octylphenol in aquatic organisms.

Migration from Food Contact Materials

The transference of substances from packaging to foodstuffs, known as migration, is a complex mass transport phenomenon. For this compound and its analogues, which are utilized as photoinitiators or UV stabilizers in packaging inks and polymers, understanding the dynamics of this migration is essential for ensuring compliance with food safety standards. The process is governed by the physicochemical properties of the migrant, the characteristics of the polymer matrix, the nature of the food or simulant it contacts, and the conditions of that contact, such as temperature and duration.

Diffusion Modeling and Applicability of Fick's Laws

The migration of chemical compounds like this compound from a polymer matrix is fundamentally a diffusion process, which can be mathematically described by Fick's laws. nih.gov Fick's first law states that the flux of a substance is proportional to the concentration gradient, while his second law describes how the concentration changes over time. nih.gov

A mathematical model based on Fick's second law is frequently employed to calculate key parameters of the migration process. nih.govresearchgate.net This approach allows for the simulation of the migration process, and studies have shown a strong correlation between the values predicted by these models and those obtained through experimental measurement. nih.gov The general form of Fick's second law for one-dimensional diffusion is:

[ \frac{\partial C}{\partial t} = D \frac{\partial^2 C}{\partial x^2} ]

Where:

C is the concentration of the migrating substance.

t is time.

D is the diffusion coefficient.

x is the position coordinate.

The applicability of this model is foundational for predicting migration levels and ensuring that food contact materials (FCMs) comply with regulatory limits. nih.gov While Fick's laws provide a robust framework, the migration process in real-world scenarios can be complex. Therefore, models like the Weibull model have also been used to describe migration from paper-based materials into solid foods, as they can account for mass transfer in heterogeneous media and initial lag phases sometimes observed for heavier migrants. ucp.pt

Key Parameters: Diffusion Coefficient and Partition Coefficient

The migration process is primarily characterized by two key parameters: the diffusion coefficient (D) and the partition coefficient (K).

The Diffusion Coefficient (D) represents the rate at which a substance moves through the polymer matrix. It is highly dependent on the temperature and the physical state of both the polymer and the migrant. nih.gov For instance, the diffusion coefficient increases significantly with rising temperature. nih.gov The molecular weight and structure of the migrating substance also play a crucial role; smaller molecules generally exhibit higher diffusion coefficients. nih.gov Studies on benzophenone, a base compound for many derivatives, show that D values vary significantly among different polymers. researchgate.net

The Partition Coefficient (KP/F) describes the equilibrium distribution of the migrant between the packaging material (Polymer) and the food (Food) once equilibrium is reached. nih.gov It is defined as the ratio of the migrant's concentration in the polymer to its concentration in the food at equilibrium. fao.org This parameter is significantly affected by the characteristics of the food, particularly its fat content, as lipophilic compounds like benzophenone derivatives tend to migrate more readily into fatty foods. nih.gov The octanol/water partition coefficient (Ko/w) is often used to estimate the KP/F. nih.gov In many predictive models, a conservative KP/F value of 1 is used for migrants soluble in the food simulant, and 1000 for those that are insoluble. nih.govsemanticscholar.org

Below is a table of experimentally determined diffusion coefficients for benzophenone in various plastic films at 25°C, illustrating the impact of the polymer matrix.

Polymer MatrixDiffusion Coefficient (D) in cm²/s
Low-Density Polyethylene (LDPE)Varies based on specific conditions and food type
High-Density Polyethylene (HDPE)Data specific to this compound is not readily available; Benzophenone D* values have been calculated. researchgate.net
Polypropylene (PP)Data specific to this compound is not readily available; Benzophenone D* values have been calculated. researchgate.net
Polyethylene Terephthalate (PET)Data specific to this compound is not readily available; Benzophenone D* values have been calculated. researchgate.net
Polystyrene (PS)Data specific to this compound is not readily available; Benzophenone D* values have been calculated. researchgate.net

Note: Specific diffusion coefficients for this compound are not widely published; the data often pertains to the parent compound, benzophenone. The diffusion process is significantly influenced by temperature and the nature of the food simulant. nih.gov

Predictive Models for Specific Migration Estimation and Compliance Testing

To assess the safety of food contact materials without extensive and time-consuming experimental testing for every scenario, predictive models are invaluable tools. These models use the diffusion and partition coefficients to estimate the specific migration of a substance from the packaging into food over time.

Process-based migration models (PMMs), which are founded on Fick's diffusion laws, are commonly used. ru.nl However, their predictive accuracy can be limited under certain conditions. ru.nl To address these limitations, empirical models such as linear mixed-effects models (LMM) have been developed. These statistical models relate the fraction of a chemical transferred to food based on the properties of the chemical (e.g., molecular weight, octanol-water partitioning coefficient), the food (e.g., fat content), the packaging material, and the experimental conditions. ru.nl

For compliance purposes, migration modeling is often designed to be over-estimative, providing a worst-case scenario to ensure consumer safety. nih.gov For example, models may use upper-limit diffusion coefficients. nih.gov However, for more realistic exposure assessments, models that use experimentally derived, realistic parameters are necessary. nih.govnih.gov The development of tools like the Flavourings, Additives and Food Contact Materials Exposure Tool (FACET) incorporates these modeling approaches to better understand migration phenomena. nih.gov

Influence of Polymer Matrix Type and Contact Conditions on Migration

The extent of migration of this compound is heavily influenced by the type of polymer matrix and the specific conditions of contact with the foodstuff.

Polymer Matrix: The chemical nature and physical structure of the polymer are critical. For example, polypropylene has been found to be an ineffective barrier against benzophenone diffusion, whereas multilayer films incorporating materials like ethylene-vinyl alcohol copolymer (EVOH) or silicon oxide (SiOx) can significantly reduce migration. europa.eu The crystallinity of the polymer also plays a role; large molecules (molecular weight > 400 g/mol ) tend to have a higher migration potential in polymers with low crystallinity. ru.nl

Contact Conditions:

Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to higher diffusion coefficients and thus greater migration. nih.govnih.gov

Time: Longer contact times allow for more extensive diffusion of the migrant from the packaging into the food. nih.gov

Food Type: The composition of the food is a major factor. Benzophenone and its derivatives, being lipophilic, migrate more significantly into high-fat foods like chocolates, pastries, and cakes. nih.govresearchgate.net Food simulants such as 95% ethanol are often used to represent worst-case conditions for fatty foods. nih.gov

Contact Type: Direct contact between the packaging and the food leads to a higher rate of mass transfer compared to indirect contact where a gas phase is present. researchgate.net

Advanced Analytical Methods for Detection in Food and Drinks

Accurate determination of trace levels of this compound and its analogues in complex food matrices requires sensitive and specific analytical methods. A variety of advanced techniques have been developed and validated for this purpose.

The most common methods involve chromatography coupled with mass spectrometry. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are widely used for the separation of benzophenone derivatives. nih.govrsc.org UHPLC offers advantages over HPLC, including higher resolution and lower consumption of mobile phase solvents. mdpi.com Reversed-phase columns, such as C18, are typically employed for separation. rsc.org

Tandem Mass Spectrometry (MS/MS): Coupling HPLC or UHPLC with MS/MS provides high sensitivity and selectivity, allowing for the detection and quantification of migrants at very low concentrations (ng/g or µg/kg levels). mdpi.comrsc.org Electrospray ionization (ESI) is a frequently used ionization technique. rsc.org

Sample preparation is a critical step to extract the analytes from the food matrix and remove interferences. Common extraction techniques include:

Solid-Liquid Extraction (SLE): Using solvents like acetonitrile (B52724). mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method for sample preparation. nih.gov

Fast Pesticide Extraction (FaPEx): A rapid extraction technique that has shown high recovery rates for benzophenone derivatives in cereals. nih.govjfda-online.com

Dispersive Solid Phase Extraction (dSPE): Used as a clean-up step to remove lipids from fatty food samples. rsc.orgresearchgate.net

These methods allow for the simultaneous analysis of multiple benzophenone derivatives with low limits of detection (LODs), often in the range of 0.001 to 4.2 ng/g, depending on the analyte and food matrix. nih.govmdpi.com

Analytical TechniqueSample Preparation MethodTypical Food MatrixCommon Detection Limits
UHPLC-MS/MSFaPEx (Fast Pesticide Extraction)Cereals0.001–0.5 ng/g nih.gov
UHPLC-MS/MSSLE (Solid-Liquid Extraction)Pastries, Rice, Noodles0.02–4.2 ng/g mdpi.com
UHPLC-MS/MSdSPE (Dispersive Solid Phase Extraction)Yogurt, Custards, Chocolate (Fatty Foods)1–50 µg/kg rsc.org
GC-MSSolvent ExtractionCereal-based products~50-60 ng/g nih.gov

Coordination Chemistry and Metal Complexation of Octylbenzophenone Ligands

Synthesis of Metal Complexes with Octylbenzophenone Ligands

The synthesis of metal complexes involving octylbenzophenone ligands typically involves the reaction of a metal salt with the deprotonated ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be controlled to yield complexes with specific nuclearities and geometries.

Mononuclear copper(II) complexes with various alkyl derivatives of hydroxybenzophenones, including 2-hydroxy-4-octyloxybenzophenone, have been successfully synthesized. researchgate.nettandfonline.com The general synthetic procedure involves the reaction of copper(II) nitrate (B79036) trihydrate with the respective hydroxybenzophenone ligand in a 1:2 molar ratio. researchgate.nettandfonline.com The reaction is typically carried out in a solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF), with the addition of a base like sodium hydroxide (B78521) (NaOH) to facilitate the deprotonation of the ligand's hydroxyl group, enabling coordination to the copper(II) center. researchgate.nettandfonline.com

The resulting products are neutral mononuclear copper(II) complexes where the copper ion is chelated by two deprotonated ligand molecules. researchgate.net These complexes are often crystalline solids and can be purified by recrystallization. chemmethod.com

Table 1: Synthesis of Mononuclear Copper(II) Complexes with Hydroxybenzophenone Derivatives researchgate.nettandfonline.com
LigandMetal SaltMolar Ratio (Metal:Ligand)SolventBaseResulting Complex Formula
2-hydroxy-4-O-methylbenzophenoneCu(NO₃)₂·3H₂O1:2MethanolNaOH[Cu(C₁₄H₁₁O₃)₂]
2-hydroxy-4-O-butylbenzophenoneCu(NO₃)₂·3H₂O1:2MethanolNaOH[Cu(C₁₇H₁₇O₃)₂]
2-hydroxy-4-O-octylbenzophenoneCu(NO₃)₂·3H₂O1:2THFNaOH[Cu(C₂₁H₂₅O₃)₂]

Structural and Spectroscopic Characterization of Complexes

A combination of analytical techniques is employed to elucidate the structure and bonding in metal complexes of octylbenzophenone ligands. X-ray diffraction provides definitive information on the solid-state structure, while spectroscopic methods like infrared spectroscopy probe the metal-ligand interactions.

Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of crystalline metal complexes. chemmethod.com For mononuclear copper(II) complexes with hydroxybenzophenone derivatives, crystallographic studies reveal that the copper(II) ion typically exhibits a square planar coordination geometry. researchgate.nettandfonline.comchemmethod.com In these structures, the central copper atom is coordinated by four oxygen atoms, two from the phenolate (B1203915) group and two from the carbonyl group of two separate bidentate ligands arranged in a trans configuration. researchgate.nettandfonline.comchemmethod.com

The analysis of crystal packing often reveals the presence of specific, recurring intermolecular interactions known as supramolecular synthons. In the case of the copper(II) complexes with 2-hydroxy-4-alkoxybenzophenones, it has been found that the different structures, despite variations in the alkyl chain length, can share the same supramolecular synthon, indicating a consistent pattern of intermolecular organization. researchgate.nettandfonline.com

Table 2: Selected X-ray Crystallographic Data for a Representative Copper(II)-Hydroxybenzophenone Complex, [Cu(4-methoxy-2-hydroxybenzophenone)₂] chemmethod.com
ParameterValue
Coordination GeometrySquare Planar
Cu-O Bond Distances (Å)1.88 - 1.93
Intrachelate O-Cu-O Angle (°)87.09 (7)
Interchelate O-Cu-O Angle (°)92.91 (7)

Infrared (IR) spectroscopy is instrumental in confirming the coordination of the ligand to the metal ion. iitd.ac.in Upon complexation, the vibrational frequencies of functional groups involved in bonding to the metal center are altered. For hydroxybenzophenone complexes, the IR spectrum of the free ligand shows a characteristic stretching vibration for the carbonyl group (C=O) and a broad band for the hydroxyl group (O-H).

When the ligand coordinates to a metal ion like copper(II), the C=O stretching frequency typically shifts to a lower wavenumber (a "red shift"). ijrpas.com This shift indicates a weakening of the C=O double bond due to the donation of electron density from the carbonyl oxygen to the metal center. iitd.ac.in Furthermore, the disappearance of the broad O-H band from the ligand's spectrum upon complex formation confirms the deprotonation of the hydroxyl group and the formation of a metal-phenolate bond. ijrpas.com Conclusive evidence of coordination is also provided by the appearance of new absorption bands in the far-IR region of the spectrum, which are attributed to the metal-oxygen (M-O) stretching vibrations. ijrpas.com

Table 3: Typical Infrared Spectral Changes Upon Complexation of Hydroxybenzophenones with Copper(II)
Vibrational ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Interpretation
ν(O-H)~3400 (broad)AbsentDeprotonation and coordination of the hydroxyl group ijrpas.com
ν(C=O)~1638Lower frequencyCoordination of the carbonyl oxygen to the metal ion ijrpas.com
ν(M-O)Absent~450-600Formation of new metal-oxygen bonds ijrpas.com

Theoretical Studies on Metal Complex Properties

Theoretical investigations using methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) provide deep insights into the electronic structure and properties of metal complexes. nih.govnih.gov These computational approaches can elucidate how the nature of the ligand and its substituents influences the electronic structure, absorption spectra, and electron transfer characteristics of the resulting complexes. nih.govnih.govsemanticscholar.org

For copper(II) complexes with 2-hydroxyphenone ligands, DFT calculations have been employed to predict their UV-vis properties and to understand the molecular orbitals involved in electronic excitations. nih.gov Such studies can identify the character of electronic transitions, for instance, whether they are metal-to-ligand charge-transfer (MLCT) or ligand-to-metal charge-transfer (LMCT) in nature. nih.gov These theoretical models are a valuable tool for predicting the properties of new complexes and for designing materials with specific electronic or optical characteristics. nih.govnih.gov DFT calculations can also be used to determine the relative stability of different possible isomers (e.g., fac vs. mer isomers in octahedral complexes) and to analyze the nature of the metal-ligand bonding. uit.no

Emerging Research Directions and Future Perspectives on Octylbenzophenone Chemistry

Development of Novel Benzophenone (B1666685) Derivatives for Enhanced Performance in Specific Applications

The functionalization of the benzophenone scaffold is a key strategy for tailoring its properties to meet the demands of specific applications. The incorporation of a long alkyl chain, such as the n-octyl group, is a promising approach to enhance the performance of benzophenone-based photoinitiators in several ways.

One of the primary advantages of introducing an octyl group is the potential for improved compatibility and solubility in non-polar polymer matrices. This enhanced miscibility can lead to a more homogeneous distribution of the photoinitiator within the resin, resulting in more uniform curing and improved mechanical properties of the final polymer. Furthermore, the long alkyl chain can effectively reduce the migration of the photoinitiator and its photolysis byproducts from the cured polymer. This is a critical consideration in applications such as food packaging and biomedical devices, where leachable compounds are a significant concern.

Research in this area is focused on synthesizing novel 4-N-octylbenzophenone derivatives with additional functional groups to further refine their performance. For instance, the introduction of electron-donating or electron-withdrawing groups on the benzophenone aromatic rings can modulate the energy levels of the excited states, thereby influencing the photoinitiation efficiency and absorption characteristics. The goal is to develop derivatives with red-shifted absorption spectra, enabling the use of safer, longer-wavelength UV or even visible light sources for curing.

Derivative TypeTargeted EnhancementPotential Application
This compound with electron-donating groupsIncreased light absorption at longer wavelengths, higher initiation speed.LED curing, thick coatings
This compound with polymerizable groups (e.g., acrylate)Covalent incorporation into the polymer network, minimizing migration.Food packaging, dental resins
This compound with synergistic moietiesIntramolecular co-initiator, overcoming oxygen inhibition.Air-curing coatings, thin films

These research efforts aim to create a new generation of photoinitiators based on the this compound structure that offer superior performance, reduced environmental impact, and enhanced safety for a wide range of industrial applications.

Supramolecular Approaches in Photoinitiator Design and Controlled Polymerization

Supramolecular chemistry offers a powerful toolkit for the bottom-up design of advanced materials with precisely controlled architectures and functionalities. In the context of photoinitiation, supramolecular strategies are being explored to achieve spatial and temporal control over the polymerization process. The amphiphilic nature of molecules like this compound, with its hydrophobic octyl tail and a more polar benzophenone head, makes it an excellent candidate for self-assembly into ordered structures such as micelles, vesicles, or liquid crystals in specific media. nih.govchemrxiv.org

This self-assembly can be harnessed to localize the photoinitiator at specific sites within a monomer formulation. chemrxiv.org For instance, in an emulsion polymerization, this compound would preferentially reside at the oil-water interface, leading to polymerization being initiated at the surface of the monomer droplets. This can result in the formation of core-shell nanoparticles or microcapsules with tailored properties.

A particularly innovative approach involves the use of benzophenone-functionalized dipeptides that can self-assemble into "gel noodles" which act as structural templates for polymerization. nih.govchemrxiv.org The hydrophobic interactions between long alkyl chains could play a crucial role in driving the formation and stability of such supramolecular structures. By initiating polymerization from the surface of these self-assembled templates, it is possible to create complex, three-dimensional polymer architectures with a high degree of control. nih.govchemrxiv.org This method allows for the fabrication of intricate designs and materials with finely tuned mechanical properties. nih.govchemrxiv.org

Table of Supramolecular Approaches and Their Potential in Controlled Polymerization:

Supramolecular AssemblyDriving Force (Involving Octyl Group)Outcome of Controlled Polymerization
MicellesHydrophobic interactions of the octyl chains in a polar medium.Polymerization initiated in the core or at the corona of the micelle, leading to nanoparticles of controlled size.
Reverse MicellesEncapsulation of polar monomers within aggregates in a non-polar medium.Synthesis of hydrophilic polymers in a hydrophobic matrix.
Liquid Crystalline PhasesAnisotropic self-assembly driven by the shape and interactions of the molecules.Anisotropic polymer networks with ordered structures and unique optical or mechanical properties.
Self-Assembled Monolayers on SurfacesAdsorption onto a substrate via interactions with the benzophenone headgroup, with octyl chains extending outwards.Surface-initiated polymerization, creating polymer brushes with controlled density and thickness.

The ability to control the location and timing of initiation through supramolecular design opens up new avenues for the fabrication of advanced polymer materials with complex structures and tailored functionalities, moving beyond the capabilities of traditional bulk polymerization techniques.

Integration of Octylbenzophenone Derivatives in Smart Materials and Responsive Systems

Smart materials, which can respond to external stimuli such as light, temperature, or pH, are at the forefront of materials science research. The photoresponsive nature of the benzophenone moiety makes it an attractive component for the design of such materials. specificpolymers.com The integration of this compound derivatives into polymer structures can impart light-sensitivity, enabling the development of materials that can change their properties on demand.

One area of exploration is the development of photo-responsive surfaces . By grafting polymers containing this compound onto a substrate, the surface properties, such as wettability or adhesion, can be reversibly altered by exposure to UV light. The benzophenone group can initiate cross-linking or cleavage of the polymer chains, leading to changes in the surface topography and chemistry. The octyl chain in these systems can influence the packing and organization of the polymer chains on the surface, potentially affecting the magnitude and speed of the response.

Another promising application is in the creation of controlled-release systems . nih.govtaylorfrancis.com this compound derivatives can be incorporated into hydrogels or nanocarriers as photo-triggerable cross-linkers or as pendant groups that can be cleaved upon irradiation. nih.gov This allows for the release of encapsulated active molecules, such as drugs or fragrances, in a spatially and temporally controlled manner. The hydrophobic octyl group can also serve to enhance the loading capacity of hydrophobic payloads within these delivery systems.

Table of Potential Smart Material Applications for Octylbenzophenone Derivatives:

Smart Material SystemRole of this compound DerivativeStimulus and ResponsePotential Application
Photo-responsive HydrogelPhoto-crosslinker or photo-cleavable unit.UV light triggers swelling, deswelling, or degradation.Drug delivery, tissue engineering scaffolds.
Shape-Memory PolymersPhoto-crosslinking to set a temporary shape.UV light fixes a temporary shape; heat recovers the original shape.Deployable medical devices, actuators.
Photo-switchable AdhesivesReversible photo-crosslinking or cleavage at the interface.UV light to switch between adhesive and non-adhesive states.Reversible bonding, microfabrication.
Light-erasable Imaging MaterialsPhoto-induced color change or refractive index modulation.Light patterns can be written and erased.Data storage, anti-counterfeiting.

The versatility of the benzophenone chromophore, combined with the modifying effects of the octyl group, provides a rich platform for the design of a wide array of smart materials and responsive systems with tailored functionalities.

Advanced Computational Approaches for Predicting Material Interactions and Environmental Behavior

In modern materials science, computational modeling has become an indispensable tool for accelerating the design and development of new materials, as well as for assessing their potential environmental impact. nih.govnih.gov Advanced computational approaches are being increasingly applied to understand the behavior of molecules like this compound at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) models are powerful in silico tools used to predict the physicochemical properties, biological activities, and environmental fate of chemicals based on their molecular structure. nih.govnih.govresearchgate.net For this compound, QSAR models can be employed to estimate key environmental parameters such as its biodegradability, bioaccumulation potential, and aquatic toxicity. nih.gov By correlating structural descriptors (e.g., molecular weight, logP, electronic properties) with experimental data from a range of related compounds, these models can provide valuable insights for conducting environmental risk assessments without the need for extensive and costly experimental testing. nih.govnih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound molecules interact with their surroundings, such as a polymer matrix or a biological membrane. tue.nlresearchgate.net These simulations can reveal how the octyl chain influences the diffusion of the photoinitiator within a resin, its orientation at interfaces, and the efficiency of hydrogen abstraction from the polymer backbone – a critical step in photoinitiation. researchgate.net Understanding these interactions at the atomic scale is crucial for optimizing the performance of photoinitiating systems and for designing materials with desired properties. tue.nl

Quantum chemistry calculations can be used to investigate the photophysical and photochemical properties of this compound and its derivatives. nih.gov These calculations can predict the UV-Vis absorption spectrum, the energies of the excited singlet and triplet states, and the pathways for intersystem crossing and photochemical reactions. This information is invaluable for designing novel derivatives with improved light-harvesting capabilities and higher photoinitiation efficiencies.

Table of Computational Approaches and Their Applications to this compound:

Computational MethodInformation ObtainedRelevance to Research and Development
QSARPrediction of environmental fate (biodegradation, bioaccumulation) and ecotoxicity.Early-stage environmental risk assessment and green chemistry design.
Molecular Dynamics (MD)Diffusion coefficients, radial distribution functions, interaction energies with polymer chains.Understanding miscibility, migration potential, and the mechanism of photoinitiation.
Quantum Chemistry (e.g., DFT)Absorption spectra, excited state energies, reaction pathways.Design of novel derivatives with tailored photochemical properties.
Coarse-Grained SimulationsMesoscale morphology of self-assembled structures.Predicting the behavior of supramolecular systems and phase-separated materials.

The integration of these advanced computational approaches into the research and development workflow for this compound and its derivatives will undoubtedly accelerate the discovery of new high-performance materials with predictable and favorable environmental profiles.

Q & A

Q. How can discrepancies in photostability data for this compound be reconciled?

  • Methodological Answer : Standardize light sources (e.g., UVB vs. UVA) and irradiance levels (W/m²) across studies. Use actinometry to quantify photon flux. Compare degradation products via LC-MS to identify pathway variations (e.g., hydroxylation vs. cleavage) .

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